

Introduction: The Strategic Importance of 3-Bromo-2-fluoropyridine

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Compound of Interest

Compound Name: 3-Bromo-2-(2-fluorophenyl)pyridine

CAS No.: 1417519-78-8

Cat. No.: B14030333

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In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, the strategic selection of building blocks is paramount to the successful construction of complex molecular architectures. 3-Bromo-2-fluoropyridine, identified by its CAS number 36178-05-9, has emerged as a highly versatile and valuable heterocyclic intermediate. Its utility stems from the orthogonal reactivity of its two distinct halogen atoms—a bromine and a fluorine—on a pyridine scaffold. This unique arrangement allows for selective, stepwise functionalization, making it a powerful tool for introducing the pyridyl moiety into target molecules.

This guide provides an in-depth technical overview of 3-Bromo-2-fluoropyridine, designed for researchers, scientists, and drug development professionals. We will explore its core physicochemical properties, delve into its synthesis and reactivity, and provide field-proven insights into its application in cornerstone synthetic transformations.

Part 1: Core Physicochemical and Spectral Properties

A comprehensive understanding of a reagent's physical and spectral characteristics is fundamental to its effective use in the laboratory. 3-Bromo-2-fluoropyridine is typically a colorless to pale yellow liquid under standard conditions. Its properties are summarized below.

Property	Value	Source
CAS Number	36178-05-9	[1][2][3]
Molecular Formula	C ₅ H ₃ BrFN	[2][3]
Molecular Weight	175.99 g/mol	[2][3]
Appearance	Colorless to light yellow clear liquid	[4]
Boiling Point	76 °C at 20 mmHg	[5]
Density	~1.707 - 1.729 g/cm ³	[1][6]
Refractive Index	~1.5370 - 1.5410	[1]
Flash Point	54 °C	[1]
Purity	Typically ≥98% (GC)	[2][5]
InChI Key	KESUTBOSNOHAMK- UHFFFAOYSA-N	

Structural Representation:

Caption: Chemical structure of 3-Bromo-2-fluoropyridine.

Part 2: Synthesis and Purification Protocol

While 3-Bromo-2-fluoropyridine is commercially available from numerous suppliers, understanding its synthesis provides valuable context for its purity and potential trace impurities.[1] A common laboratory-scale synthesis involves a halogen exchange (HALEX) reaction.

Protocol: Halogen Exchange Synthesis from 2,3-Dichloropyridine

This protocol describes a method analogous to the synthesis of similar fluoropyridines, a robust and widely applicable procedure.^[1]

Reaction Principle: The synthesis leverages the higher reactivity of the chlorine atom at the 2-position of the pyridine ring towards nucleophilic aromatic substitution compared to the chlorine at the 3-position. A fluoride source, such as Cesium Fluoride (CsF), displaces the 2-chloro substituent.

Caption: Generalized workflow for the synthesis of a halopyridine via HALEX reaction.

Step-by-Step Methodology:

- **Reagent Preparation:** In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2,3-dibromopyridine (1.0 equiv.) in anhydrous Dimethyl Sulfoxide (DMSO).
 - **Expert Insight:** DMSO is an ideal solvent for this reaction due to its high polarity, which helps to solubilize the fluoride salt, and its high boiling point, which allows for the necessary reaction temperature.
- **Addition of Fluoride Source:** Add Cesium Fluoride (CsF) (2.0 equiv.) to the solution.
 - **Expert Insight:** While other fluoride sources like KF can be used, CsF exhibits higher solubility and reactivity in organic solvents, often leading to better yields and shorter reaction times.
- **Reaction Conditions:** Heat the reaction mixture to 110 °C and stir vigorously for approximately 20 hours.^[1] Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
- **Work-up: Quenching and Extraction:** Once the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it into ice water. Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate (EtOAc).^[1]

- **Work-up: Washing and Drying:** Combine the organic layers and wash sequentially with water and then with brine.[1] This removes residual DMSO and inorganic salts. Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- **Purification:** Purify the resulting crude oil by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford the pure 3-Bromo-2-fluoropyridine. [1]

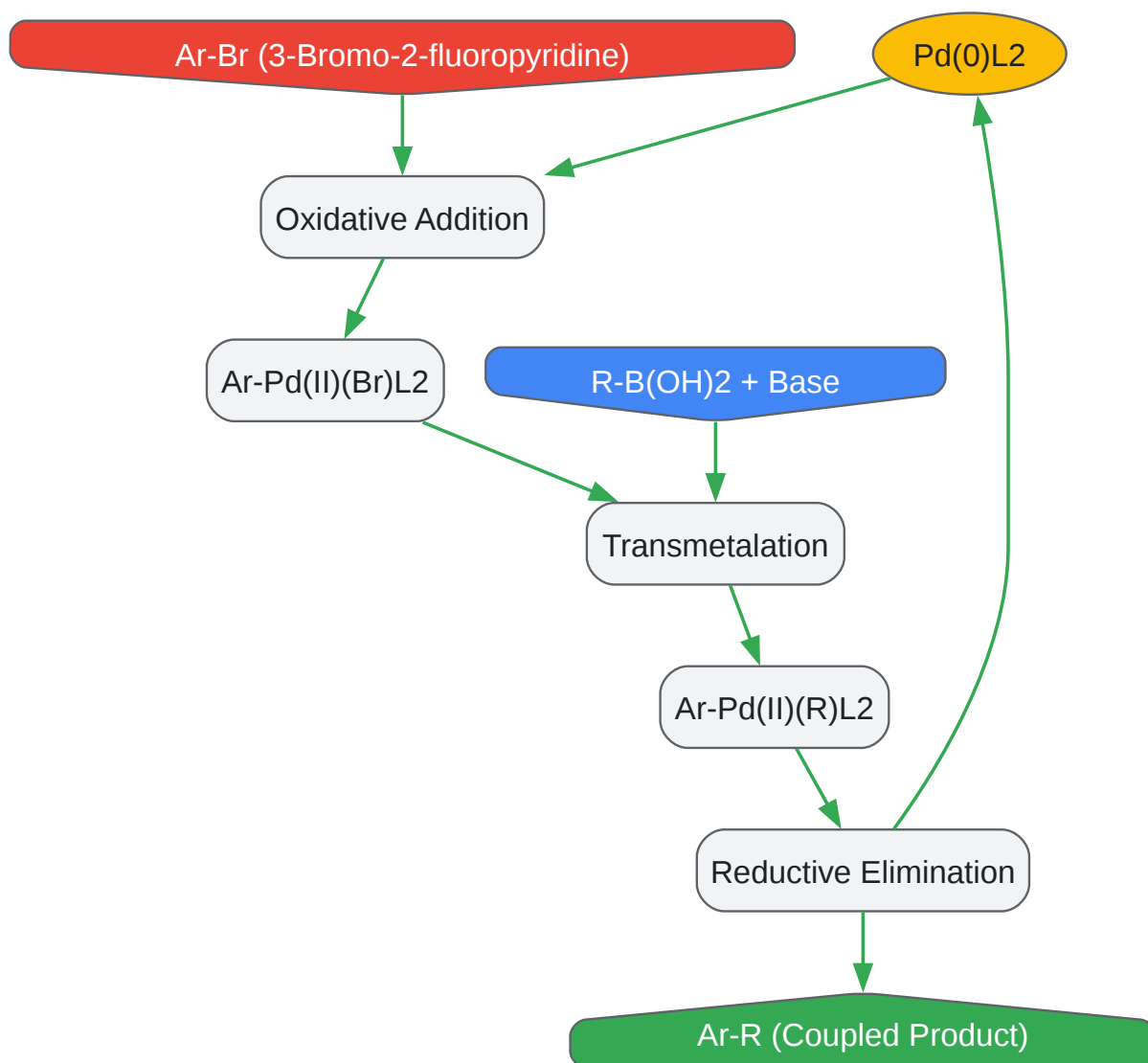
Part 3: Chemical Reactivity and Strategic Applications

The synthetic power of 3-Bromo-2-fluoropyridine lies in the differential reactivity of its C-Br and C-F bonds. The C-Br bond is highly susceptible to palladium-catalyzed cross-coupling reactions, while the C-F bond is more robust and typically requires harsher conditions for substitution. This allows the bromine to be used as a synthetic handle for introducing a wide variety of substituents.

Application 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, widely used to synthesize biaryl and heteroaryl compounds.[7][8] 3-Bromo-2-fluoropyridine is an excellent substrate for this transformation.

Reaction Principle: A palladium(0) catalyst facilitates the coupling of the aryl bromide with an organoboron species (e.g., a boronic acid or boronate ester) in the presence of a base.[7]



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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Protocol for Suzuki-Miyaura Coupling:

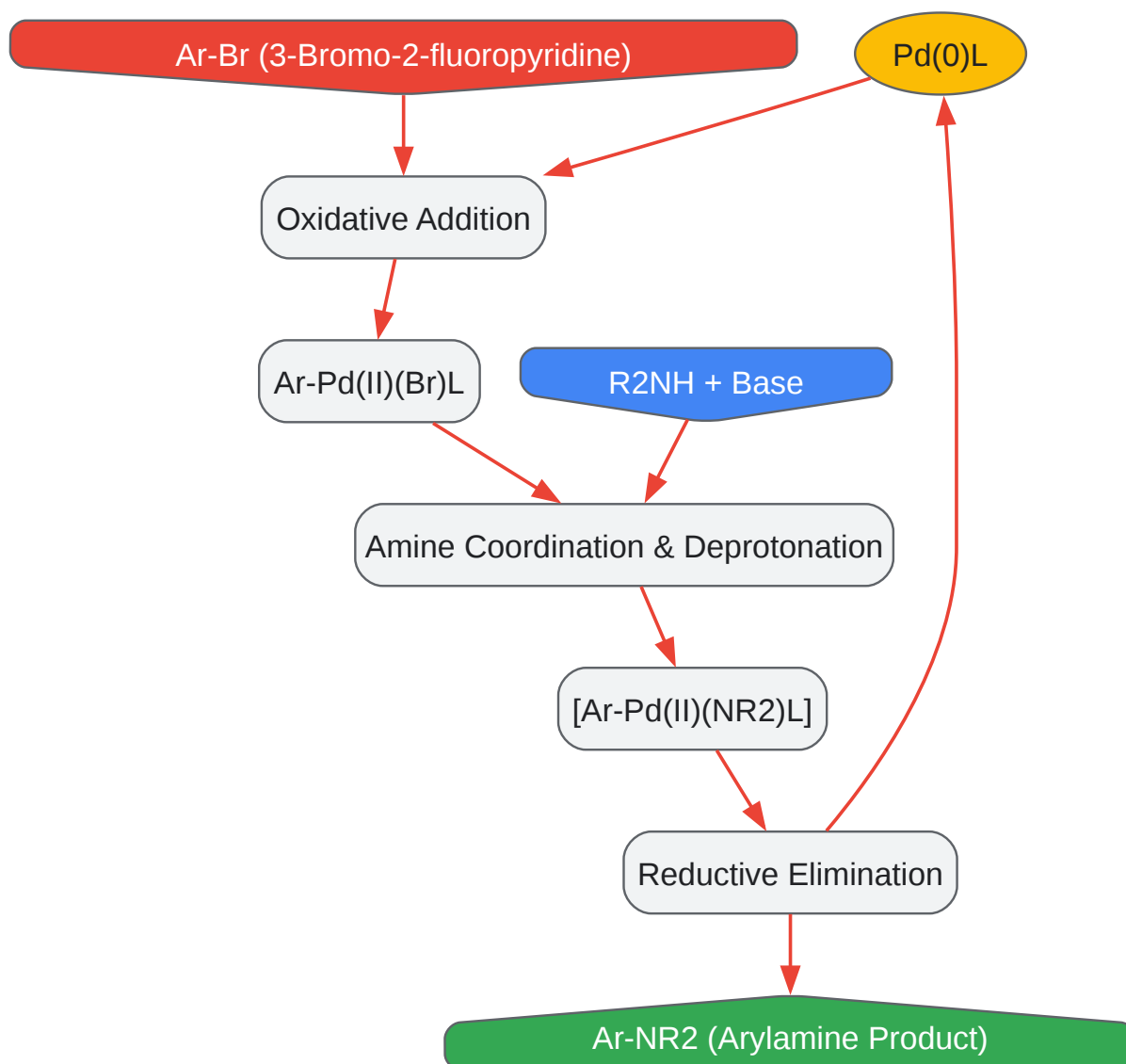
- Reaction Setup: To an oven-dried Schlenk flask, add the boronic acid (1.2 equiv.), a base such as K₃PO₄ or K₂CO₃ (3.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
[9]

- Inert Atmosphere: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
- Reagent Addition: Add 3-Bromo-2-fluoropyridine (1.0 equiv.) followed by a degassed solvent system, typically a mixture of 1,4-dioxane and water.[9]
- Reaction: Heat the mixture with vigorous stirring at 80-100 °C. Monitor progress by TLC or LC-MS.
- Work-up and Purification: Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate, and purify by column chromatography.

Application 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, crucial for synthesizing the arylamine motifs prevalent in pharmaceuticals.[10][11]

Reaction Principle: This palladium-catalyzed reaction couples an aryl halide with a primary or secondary amine in the presence of a base and a specialized phosphine ligand.[11][12] The choice of ligand is critical for accommodating sterically hindered substrates and achieving high yields.[10]



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Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

General Protocol for Buchwald-Hartwig Amination:

- **Catalyst Pre-formation/Setup:** In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂), the phosphine ligand (e.g., BINAP, XPhos), and a strong, non-nucleophilic base (e.g., NaOt-Bu, Cs₂CO₃) to an oven-dried reaction vessel.[13]

- Reagent Addition: Add 3-Bromo-2-fluoropyridine (1.0 equiv.) and the desired amine (1.2 equiv.).
- Solvent Addition: Add an anhydrous, aprotic solvent such as toluene or dioxane via syringe. [\[13\]](#)
- Reaction: Seal the vessel and heat to 80-110 °C with vigorous stirring until the starting material is consumed (monitored by LC-MS).
- Work-up and Purification: After cooling, filter the reaction mixture through a pad of celite to remove palladium residues.[\[13\]](#) Concentrate the filtrate and purify the crude product via column chromatography or crystallization.

Significance in Drug Discovery and Agrochemicals: 3-Bromo-2-fluoropyridine is a key intermediate in the synthesis of biologically active molecules.[\[2\]](#) It is utilized in the development of pharmaceuticals, including anti-cancer and anti-inflammatory drugs, as well as in the formulation of advanced pesticides and herbicides.[\[2\]](#) The pyridine core is a common pharmacophore, and the fluorine atom can enhance metabolic stability and binding affinity.

Part 4: Safety and Handling

As with any laboratory chemical, proper handling of 3-Bromo-2-fluoropyridine is essential. It is classified as a hazardous substance and requires appropriate safety precautions.

GHS Hazard Statements:

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Precautionary Statements:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

- P280: Wear protective gloves/eye protection/face protection.
- P302 + P352: IF ON SKIN: Wash with plenty of water.
- P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Storage and Handling:

- Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly sealed and in a dark place.[14] Recommended storage temperature is room temperature.[14]
- Handling: Handle in a fume hood using appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of vapors and contact with skin and eyes.

Conclusion

3-Bromo-2-fluoropyridine (CAS 36178-05-9) is a strategically important building block in synthetic organic chemistry. Its well-defined physicochemical properties and, most importantly, the differential reactivity of its halogen substituents, provide chemists with a versatile platform for constructing complex molecules. Its utility in robust and scalable reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination solidifies its role as a key intermediate in the discovery and development of new pharmaceuticals and agrochemicals. A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent adherence to safety protocols, will enable researchers to fully exploit the synthetic potential of this valuable compound.

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